Enhanced Hydrophilicity of 7-Bromofuro[3,2-c]pyridine vs. 4-Bromo Isomer
The 7-bromo substitution pattern results in a measurable decrease in lipophilicity compared to the 4-bromo analog. This is quantified by the computed XLogP3 value, an important descriptor for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 4-Bromofuro[3,2-c]pyridine (XLogP3 = 2.3) |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A lower XLogP3 value suggests higher aqueous solubility and potentially different pharmacokinetic behavior, making 7-Bromofuro[3,2-c]pyridine the preferred choice for applications where lower lipophilicity is desired.
- [1] PubChem Compound Summary for CID 17985319 (7-Bromofuro[3,2-c]pyridine) and CID 12604497 (4-Bromofuro[3,2-c]pyridine). National Center for Biotechnology Information. View Source
